molecular formula C13H18FNO B11880862 4-Benzyl-2-(1-fluoroethyl)morpholine

4-Benzyl-2-(1-fluoroethyl)morpholine

Katalognummer: B11880862
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: AILCJMUBAAZTJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-2-(1-fluoroethyl)morpholine is a chemical compound with the molecular formula C13H18FNO. It is a morpholine derivative, characterized by the presence of a benzyl group and a fluoroethyl group attached to the morpholine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(1-fluoroethyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with benzyl chloride and 1-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Morpholine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylmorpholine.

    Step 2: The resulting 4-benzylmorpholine is then reacted with 1-fluoroethyl bromide under similar basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-2-(1-fluoroethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzyl-2-(1-fluoroethyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-(1-fluoroethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzylmorpholine: Lacks the fluoroethyl group, which may result in different chemical and biological properties.

    2-(1-Fluoroethyl)morpholine:

    4-Benzyl-2-ethylmorpholine: Similar structure but without the fluorine atom, which may influence its chemical behavior and interactions.

Uniqueness

4-Benzyl-2-(1-fluoroethyl)morpholine is unique due to the presence of both benzyl and fluoroethyl groups, which confer distinct chemical and biological properties. The fluoroethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

4-benzyl-2-(1-fluoroethyl)morpholine

InChI

InChI=1S/C13H18FNO/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI-Schlüssel

AILCJMUBAAZTJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.